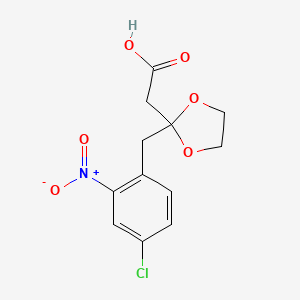

2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

CAS No.:

Cat. No.: VC19980597

Molecular Formula: C12H12ClNO6

Molecular Weight: 301.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNO6 |

|---|---|

| Molecular Weight | 301.68 g/mol |

| IUPAC Name | 2-[2-[(4-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |

| Standard InChI | InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16) |

| Standard InChI Key | SJSGAYIKCNMNRW-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)(CC2=C(C=C(C=C2)Cl)[N+](=O)[O-])CC(=O)O |

Introduction

Key Findings

2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid (CAS 2677030-85-0) is a nitroaromatic compound featuring a dioxolane ring fused to a chlorinated and nitrated benzyl group. With a molecular weight of 301.68 g/mol, it serves as a specialized building block in pharmaceutical and agrochemical research. Its synthesis involves multi-step organic reactions, and its physicochemical properties (e.g., LogP = 2.0085, TPSA = 98.9 Ų) suggest moderate lipophilicity and high polar surface area, impacting bioavailability. Safety data classify it as harmful upon ingestion, skin contact, or inhalation, necessitating stringent handling protocols.

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₂ClNO₆, with a systematic IUPAC name of 2-(2-(4-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid. Its structure comprises:

-

A 1,3-dioxolane ring (five-membered cyclic ether).

-

A 4-chloro-2-nitrobenzyl group attached to the dioxolane.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular weight | 301.68 g/mol | |

| SMILES | O=C(O)CC1(CC2=CC=C(Cl)C=C2N+=O)OCCO1 | |

| InChIKey | Not reported | – |

| Rotatable bonds | 5 | |

| Hydrogen bond donors | 1 |

The dioxolane ring enhances conformational rigidity, while the nitro and chloro groups introduce electrophilic reactivity .

Synthesis and Reaction Pathways

Example Pathway (Inferred):

-

Dioxolane formation: Glycerol derivatives react with ketones to form 1,3-dioxolane intermediates .

-

Nitration/Chlorination: Electrophilic aromatic substitution introduces nitro and chloro groups on the benzyl ring .

-

Acetic acid functionalization: Ester hydrolysis or carboxylation completes the synthesis .

Physicochemical Properties

Solubility and Lipophilicity

-

TPSA: 98.9 Ų (high polar surface area, limiting blood-brain barrier permeability) .

-

Solubility: Poor aqueous solubility (~0.5 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Table 2: Computational Chemistry Data

Applications in Research

Pharmaceutical Intermediates

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation). Such intermediates are valuable in:

-

Antibiotic synthesis: Nitro-to-amine conversion mimics pathways seen in chloramphenicol analogs .

-

Protease inhibitors: Rigid dioxolane structures enhance binding affinity in enzyme-active sites .

Agrochemical Development

Chlorinated nitroaromatics are explored as:

-

Herbicides: Structural analogs inhibit plant acetolactate synthase .

-

Pesticides: Nitro groups disrupt insect mitochondrial function .

| Measure | Recommendation |

|---|---|

| Storage | Sealed, dry, 2–8°C |

| PPE | Gloves, goggles, respirator |

| First aid | Rinse skin/eyes, seek medical help |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume